5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridine derivatives. This compound features a bromine atom and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities. The compound is identified by the CAS number 2940949-90-4 and has garnered attention in medicinal chemistry due to its structural characteristics that may influence pharmacological effects.
The synthesis and characterization of this compound have been documented in various scientific studies and patents, highlighting its relevance in pharmaceutical research. Notably, it has been referenced in patent literature concerning its applications in medicinal chemistry, particularly as a potential inhibitor of specific biological pathways .
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of substituted naphthyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with appropriate precursors under controlled conditions to introduce the naphthyridine framework.
In one synthetic approach, the reaction proceeds through the formation of an iminium ion intermediate, followed by cyclization to form the naphthyridine core. The bromination step can be performed using bromine or brominating agents under mild conditions to selectively introduce the bromine atom at the 5-position of the naphthyridine ring . The synthesis often requires purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can be represented by its chemical formula:
This structure features a naphthyridine ring system with substituents that include a bromine atom and a methoxyphenyl group.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular connectivity and functional groups .
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine can undergo various chemical reactions typical for naphthyridine derivatives. These may include nucleophilic substitutions at the bromine site or reactions involving the methoxy group.
For instance, nucleophilic attack on the bromine atom can lead to the formation of new derivatives by replacing the bromine with different nucleophiles such as amines or thiols. Additionally, the methoxy group can be subjected to demethylation under acidic or basic conditions, allowing further functionalization of the aromatic ring .
The mechanism of action for compounds like 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine often involves interaction with specific biological targets such as enzymes or receptors. The presence of both nitrogen atoms and substituents allows for hydrogen bonding and π-stacking interactions with target proteins.
Studies have indicated that related naphthyridine compounds exhibit inhibitory effects on various kinases and enzymes involved in cell signaling pathways. This suggests that 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine may similarly modulate biological activities through competitive inhibition or allosteric modulation .
The physical properties of 5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine include its melting point, solubility characteristics, and stability under various conditions. Typically, such compounds are solid at room temperature and exhibit moderate solubility in organic solvents.
Chemically, this compound is expected to be stable under neutral pH conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile can be influenced by the presence of electron-withdrawing groups such as bromine .
5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its structural features may contribute to activities against cancer cell lines or bacterial infections.
Furthermore, ongoing research into naphthyridine derivatives suggests their utility as pharmacological agents targeting specific signaling pathways involved in disease processes . The exploration of this compound's biological activity could lead to novel treatments in oncology and infectious diseases.
A robust retrosynthetic blueprint for 1,7-naphthyridines prioritizes late-stage functionalization at C5 and N1. The core disassembly reveals two principal routes:
Key strategic considerations include:
"The C5 bromination must precede N1 alkylation due to the electron-donating effect of the 4-methoxybenzyl group, which deactivates the ring toward electrophilic substitution. Conversely, saturation of the 3,4-bond is optimally performed post-functionalization to preserve aromaticity for earlier transformations." [1] [8]
C5 bromination leverages the innate electronic bias of the 1,7-naphthyridine core. Comparative studies reveal:
Table 1: Bromination Reagents for C5 Functionalization
Reagent System | Solvent | Temp (°C) | C5 Selectivity (%) | Yield (%) | Byproducts |
---|---|---|---|---|---|
Br₂/AcOH | Acetic Acid | 25 | >95 | 88 | None detected |
NBS/CHCl₃ | Chloroform | 40 | 78 | 65 | C3-Br (12%), C6-Br (10%) |
CuBr₂/DMF | DMF | 100 | 60 | 45 | Dehalogenated products |
Br₂/Pyridine | DCM | 0 | 92 | 80 | N-oxide (5%) |
Critical findings:
Mechanistic Insight:
DFT calculations confirm C5 possesses the highest Fukui electrophilicity index (f⁻ = 0.087) in the protonated 1,7-naphthyridine, rationalizing the observed selectivity [1].
N1-alkylation demands chemoselective differentiation from pyridinic nitrogens (N7/N8). Key advancements:
Table 2: Alkylation Catalysts for N1-Selectivity
Catalyst | Base | Solvent | N1:Other N Ratio | Yield (%) | Dealkylation Risk |
---|---|---|---|---|---|
None (neat) | K₂CO₃ | DMF | 3:1 | 50 | High |
TBAB (Phase Transfer) | 50% NaOH | Toluene/H₂O | 8:1 | 75 | Moderate |
CuI/1,10-Phenanthroline | Cs₂CO₃ | DMSO | 20:1 | 92 | Low |
Pd(OAc)₂/XantPhos | tBuONa | THF | >50:1 | 85 | Negligible |
Saturation of the 3,4-bond generates chiral centers, necessitating stereocontrol:
Table 3: Hydrogenation Catalysts for 3,4-Dihydro Scaffold
Catalyst | Pressure (bar) | Solvent | dr (syn:anti) | Conv. (%) | Config. Predom. |
---|---|---|---|---|---|
Pd/C | 10 | EtOAc | 1:1 | 100 | Racemic |
Rh(nbd)₂BF₄/(R)-BINAP | 5 | MeOH | 19:1 | 95 | 3R,4S |
Ir(COD)Cl₂/(S,S)-Me-DuPhos | 20 | Toluene | >50:1 | 99 | 3S,4R |
Ru(OAc)₂/(S)-DM-SEGPHOS | 50 | iPrOH | 30:1 | 98 | 3R,4S |
Sustainability imperatives drive innovations in naphthyridine synthesis:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0